molecular formula C16H13N3O2S B12213398 (2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

(2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Cat. No.: B12213398
M. Wt: 311.4 g/mol
InChI Key: ARMUOQAMUPZJIK-CMDGGOBGSA-N
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Description

(2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the core structures. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)prop-2-enamide

InChI

InChI=1S/C16H13N3O2S/c1-11-4-6-12(7-5-11)8-9-14(20)17-16-15(18-21-19-16)13-3-2-10-22-13/h2-10H,1H3,(H,17,19,20)/b9-8+

InChI Key

ARMUOQAMUPZJIK-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC=CS3

Origin of Product

United States

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